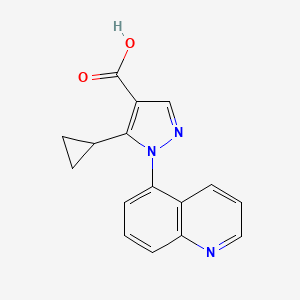

5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid

Description

5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a cyclopropyl group at position 5 and a quinolin-5-yl group at position 1. Its carboxylic acid moiety at position 4 enhances its polarity, making it suitable for applications in medicinal chemistry and materials science. This compound is synthesized via cyclization reactions involving methyl 3-cyclopropyl-3-oxopropanoate and 5-azidoquinolines, as demonstrated in studies on related pyrazole derivatives .

Properties

IUPAC Name |

5-cyclopropyl-1-quinolin-5-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21)12-9-18-19(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-17-13/h1-5,8-10H,6-7H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLKLYKPUZWAQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461719 | |

| Record name | 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241798-75-4 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 5-cyclopropyl-1-(5-quinolinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0241798754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-PYRAZOLE-4-CARBOXYLIC ACID, 5-CYCLOPROPYL-1-(5-QUINOLINYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89MF8FY9U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-diketone or β-keto ester under acidic or basic conditions.

Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

Quinoline Attachment: The quinoline moiety can be attached through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate quinoline derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the quinoline moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the quinoline ring, often using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution on the quinoline ring or electrophilic substitution on the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenated quinoline derivatives, nucleophiles like amines or thiols, and palladium catalysts for coupling reactions.

Major Products

Oxidation: Oxidized derivatives of the pyrazole or quinoline rings.

Reduction: Reduced forms of the quinoline ring.

Substitution: Substituted derivatives with various functional groups attached to the quinoline or pyrazole rings.

Scientific Research Applications

Chemistry

In chemistry, 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1-(quinolin-5-yl)-1H-pyrazole-4-carboxylic acid depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Compound A : 5-Cyclopropyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxylic Acid Methyl Ester

- Structure: Replaces quinoline with pyridine at position 1.

- Molecular Formula: C₁₃H₁₃N₃O₂ (methyl ester) vs. C₁₇H₁₃N₃O₃ (quinoline derivative).

- Methyl ester form (vs. free carboxylic acid) lowers solubility in aqueous media .

Compound B : 5-Isopropyl-1-phenyl-1H-pyrazole-4-carboxylic Acid

- Structure: Substitutes cyclopropyl with isopropyl at position 5 and quinoline with phenyl at position 1.

- Molecular Weight: 218.3 g/mol vs. 307.3 g/mol (quinoline derivative).

- Phenyl group offers simpler aromatic interactions compared to quinoline .

Analogues with Modified Functional Groups

Compound C : 5-Cyclopropyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic Acid

- Structure: Replaces quinoline with a 3-(trifluoromethyl)phenyl group.

- Molecular Formula : C₁₄H₁₁F₃N₂O₂.

- Key Differences: Trifluoromethyl group enhances lipophilicity and metabolic stability. Lacks the nitrogen-rich quinoline scaffold, altering electronic properties .

Compound D : 5-Cyclopropyl-1-(3-sulfonamidophenyl)-1H-pyrazole-4-carboxylic Acid Derivatives

- Examples : 5-Cyclopropyl-1-(3-((4-methoxyphenyl)sulfonamido)phenyl)-1H-pyrazole-4-carboxylic acid (Keap1 inhibitor) .

- Key Differences: Sulfonamide substituents introduce hydrogen-bonding capacity, critical for protein target engagement. Molecular weights range from 384.1 to 414.2 g/mol, significantly higher than the quinoline derivative .

Key Research Findings

Quinoline vs. Pyridine: The quinoline derivative exhibits superior binding to aromatic-rich enzyme pockets compared to pyridine analogues due to its extended conjugated system .

Cyclopropyl Impact : The cyclopropyl group at position 5 stabilizes the pyrazole ring conformation, as evidenced by NMR studies on related compounds .

Carboxylic Acid Utility : The free carboxylic acid moiety enables salt formation, improving bioavailability in drug design contexts .

Biological Activity

5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid (CAS Number: 241798-75-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H13N3O2

- Molecular Weight : 279.29 g/mol

- Boiling Point : Approximately 505.9 °C (predicted)

- pKa : 3.45 (predicted)

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, including kinases and receptors involved in cancer progression and other diseases.

- Inhibition of Kinases : This compound has shown promising results as a selective inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory activity against CDK1 and CDK2 has been documented, with IC50 values indicating significant potency in cellular assays.

- Antitumor Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including HeLa (cervical adenocarcinoma) and HCT116 (colon carcinoma). The inhibition was quantified with IC50 values ranging from 0.55 µM to 1.7 µM, suggesting effective anti-proliferative properties.

- Angiogenesis Inhibition : The compound also exhibits inhibitory effects on VEGFR-2 kinase, a receptor tyrosine kinase implicated in angiogenesis, with an IC50 value of approximately 1.46 µM.

Table 1: Summary of Biological Activities

Detailed Research Findings

Recent studies have focused on the synthesis and optimization of pyrazole derivatives, including the compound , for enhanced therapeutic efficacy:

- Synthesis Pathways : Various synthetic routes have been explored to improve yield and purity while maintaining biological activity. The incorporation of different functional groups has been shown to modulate the activity profile significantly.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline moiety can enhance selectivity towards specific kinases while reducing off-target effects.

Q & A

What synthetic strategies can optimize the yield of 5-Cyclopropyl-1-(quinolin-5-YL)-1H-pyrazole-4-carboxylic acid in multi-step reactions?

Answer:

The synthesis typically involves cyclocondensation of precursors (e.g., cyclopropyl-substituted diketones or esters) with quinolin-5-amine derivatives. Key steps include:

- Cyclocondensation : Use DMF-DMA (dimethylformamide dimethyl acetal) as a catalyst for cyclization, as demonstrated in analogous pyrazole-4-carboxylic acid syntheses .

- Hydrolysis : Basic hydrolysis (e.g., NaOH/EtOH) of ester intermediates under reflux to yield the carboxylic acid moiety. Reaction time and temperature must be tightly controlled to avoid decarboxylation .

- Purification : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) improves purity. Monitor reaction progress via TLC or HPLC to isolate intermediates.

Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?

Answer:

- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, C-N stretches at ~1250–1350 cm⁻¹ for pyrazole) .

- NMR : ¹H and ¹³C NMR identify cyclopropyl (δ 0.5–1.5 ppm for CH₂) and quinoline aromatic protons (δ 7.5–9.0 ppm). COSY and HMBC correlations resolve substitution patterns .

- XRD : Single-crystal X-ray diffraction provides absolute configuration and bond-length data, critical for verifying cyclopropane ring geometry and planarity of the pyrazole-quinoline system .

How can in vitro assays evaluate the compound’s potential as a kinase inhibitor?

Answer:

- Enzyme Inhibition Assays : Use recombinant kinases (e.g., JAK2 or EGFR) with ATP-Glo™ kits to measure IC₅₀ values. Compare inhibition to known inhibitors (e.g., ruxolitinib for JAK2) .

- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays. Include controls for cytotoxicity in normal cells (e.g., HEK293) .

- Binding Affinity : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantifies target engagement.

What computational approaches predict the compound’s electronic properties and binding modes?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (FMO), electrostatic potential maps, and charge distribution. Correlate HOMO-LUMO gaps with reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with MD simulations (e.g., GROMACS) to assess binding stability .

How does the cyclopropyl group influence regioselectivity in pyrazole functionalization?

Answer:

The cyclopropyl ring introduces steric hindrance, directing electrophilic substitution to the less hindered C-3/C-5 positions of the pyrazole. For example:

- Electrophilic Aromatic Substitution : Nitration or halogenation favors the C-5 position due to reduced steric clash compared to C-4 .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-4 requires bulky phosphine ligands (e.g., SPhos) to overcome steric limitations .

How can conflicting biological activity data across structural analogs be resolved?

Answer:

- Meta-Analysis : Compare IC₅₀ values and assay conditions (e.g., ATP concentration in kinase assays) to identify protocol-dependent variability .

- Structural Modifications : Synthesize derivatives with systematic substitutions (e.g., replacing cyclopropyl with isopropyl) to isolate steric/electronic effects .

- Orthogonal Assays : Validate activity in cell-free (e.g., enzymatic) and cell-based systems to rule out off-target effects .

What strategies improve aqueous solubility for in vivo studies?

Answer:

- Salt Formation : Convert the carboxylic acid to sodium or potassium salts via treatment with NaOH/KOH in ethanol .

- Co-Solvents : Use PEG-400 or cyclodextrin-based formulations to enhance solubility without precipitation .

- Prodrugs : Esterify the carboxylic acid (e.g., ethyl ester) for improved bioavailability, followed by enzymatic hydrolysis in vivo .

Which substituents enhance the compound’s metabolic stability?

Answer:

- Cyclopropyl vs. Alkyl : Cyclopropyl reduces oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl groups .

- Quinoline Modifications : Fluorination at the quinoline C-2 position blocks CYP3A4-mediated hydroxylation .

- Deuterium Incorporation : Replace labile hydrogens (e.g., pyrazole CH) with deuterium to slow metabolic degradation (deuterium isotope effect) .

How can structure-activity relationship (SAR) studies guide lead optimization?

Answer:

- Pharmacophore Mapping : Identify critical groups (e.g., pyrazole-carboxylic acid for hydrogen bonding, quinoline for π-π stacking) via alanine scanning or truncation studies .

- 3D-QSAR : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with activity .

- ADMET Profiling : Prioritize derivatives with balanced solubility (<100 µM), permeability (Caco-2 assay >5 × 10⁻⁶ cm/s), and microsomal stability (>60% remaining after 1 hour) .

What green chemistry approaches minimize waste in large-scale synthesis?

Answer:

- Solvent Selection : Replace DCM with 2-MeTHF (renewable, lower toxicity) for cyclocondensation .

- Catalytic Methods : Employ immobilized lipases or metal-organic frameworks (MOFs) to reduce catalyst loading .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer and reduce reaction times by 50% compared to batch processes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.